Diethyl oxalacetate sodium salt
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Overview
Description
Diethyl oxalacetate sodium salt is a chemical compound with the molecular formula C8H11NaO5. It is a beige to light orange crystalline powder that is slightly soluble in water. This compound is used in various chemical reactions and has applications in the synthesis of other compounds, including pharmaceuticals and dyes .
Mechanism of Action
Target of Action
Diethyl oxalacetate sodium salt is a chemical compound with a wide range of applications in the field of organic synthesis . .
Mode of Action
The mode of action of this compound is primarily based on its role as a reagent in various chemical reactions . For instance, it can be used to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives via a one-pot reaction with isatins, malononitrile, and hydrazine hydrate . It can also react with various aldehydes and primary amines to produce 2,3-dioxo-4-carboxy-5-substituted pyrrolidines .
Biochemical Pathways
Given its use as a reagent in the synthesis of various compounds, it can be inferred that it may influence a variety of biochemical pathways depending on the specific compounds it helps to create .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it helps to synthesize . For instance, the spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives and 2,3-dioxo-4-carboxy-5-substituted pyrrolidines synthesized using this compound as a reagent may have distinct molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its action and efficacy . Additionally, factors such as temperature and pH can impact the stability of the compound and its reactions .
Biochemical Analysis
Biochemical Properties
Diethyl oxalacetate sodium salt plays a significant role in biochemical reactions. It is involved in the synthesis of various derivatives, such as spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives and 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . The compound interacts with enzymes and proteins, facilitating these reactions. For instance, it reacts with isatins, malononitrile, and hydrazine hydrate to form spiro derivatives . These interactions are crucial for the synthesis of complex molecules used in pharmaceuticals and other applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by participating in metabolic pathways and biochemical reactions. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant. For example, it is used as an intermediate in the preparation of oxaloacetic acid, which is a key component in the citric acid cycle . This cycle is essential for cellular respiration and energy production in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It acts as a reagent in various chemical reactions, forming stable intermediates and products. The compound’s ability to bind with enzymes and other proteins facilitates these reactions. For instance, it can react with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . These interactions are essential for the compound’s role in biochemical synthesis and pharmaceutical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It is a stable material that can be used in various reactions without significant degradation . Long-term effects on cellular function need to be studied further to understand its full impact in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the threshold effects and toxicology of the compound is crucial for its safe use in pharmaceutical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors to facilitate the synthesis of oxaloacetic acid and other derivatives . These interactions affect metabolic flux and metabolite levels, playing a crucial role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation in cells are influenced by these interactions . Understanding these mechanisms is essential for optimizing its use in biochemical and pharmaceutical applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl oxalacetate sodium salt is typically prepared by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate. The reaction is carried out at a temperature of about 5°C to 10°C. The mixture is stirred for about 4 hours, then heated to 75°C for about 30 minutes. The product mixture is cooled to room temperature, and the resulting slurry is subjected to centrifugation to obtain sodium diethyl oxalacetate crystals. These crystals are then washed with ethanol to recover a purified product .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and cooling helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Diethyl oxalacetate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.
Condensation Reactions: It can be used to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives via a one-pot reaction with isatins, malononitrile, and hydrazine hydrate.
Addition Reactions: It reacts with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.
Common Reagents and Conditions:
Aldehydes and Primary Amines: Used in substitution reactions to form pyrrolidines.
Isatins, Malononitrile, and Hydrazine Hydrate: Used in one-pot condensation reactions to form spiro derivatives.
2-Nitro-4-Fluoro-Phenylazide: Used in addition reactions to form triazole diesters.
Major Products:
Pyrrolidines: Formed from reactions with aldehydes and primary amines.
Spiro Derivatives: Formed from one-pot reactions with isatins, malononitrile, and hydrazine hydrate.
Triazole Diesters: Formed from reactions with 2-nitro-4-fluoro-phenylazide.
Scientific Research Applications
Diethyl oxalacetate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Used as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of herbicides and other agrochemicals
Comparison with Similar Compounds
Diethyl Oxalate: Used in similar reactions but lacks the sodium component.
Diethyl Malonate: Another ester used in organic synthesis with different reactivity.
Ethyl Pyruvate: Used in similar applications but with different chemical properties .
Uniqueness: Diethyl oxalacetate sodium salt is unique due to its sodium component, which enhances its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of specific compounds that require the presence of a sodium ion .
Properties
CAS No. |
52980-17-3 |
---|---|
Molecular Formula |
C8H11O5.Na |
Synonyms |
Oxalacetic acid diethyl ester sodium salt |
Origin of Product |
United States |
Q1: How is diethyl oxalacetate sodium salt used in the synthesis of heterocyclic compounds?
A1: this compound serves as a crucial building block for forming various heterocyclic systems. For instance, it reacts with 1,2-diaminobenzene to generate ethyl quinoxalin-3(4H)-on-2-ylacetate []. This quinoxaline derivative is a key intermediate in synthesizing novel dyes with applications in the textile industry. Furthermore, this compound participates in multicomponent reactions (MCRs) with primary amines and aldehydes to yield substituted 2,3-pyrrolidinediones (also known as γ-lactams) []. These γ-lactams are valuable precursors for creating diverse fused heterocyclic systems containing oxygen and/or nitrogen atoms.
Q2: What are the advantages of using this compound in multicomponent reactions?
A2: MCRs utilizing this compound offer several advantages. Primarily, they allow for the rapid assembly of complex molecules from readily available starting materials in a single reaction vessel []. This approach significantly reduces the number of synthetic steps, minimizing waste generation and improving overall efficiency. Additionally, the reaction conditions are typically mild, employing ethanol as the solvent, making it a relatively environmentally friendly approach.
Q3: Can you elaborate on the types of fused heterocycles accessible using this compound as a starting material?
A3: Researchers have successfully synthesized various fused heterocyclic systems incorporating the γ-lactam scaffold derived from this compound. These include fused 5-lactam-γ-lactams and γ-lactam-γ-lactams, achieved through a series of transformations like Leuckart reaction, Dieckmann cyclization, and intramolecular cyclizations []. Furthermore, fused γ-lactone-γ-lactam structures are accessible via stereoselective reduction and lactonization protocols []. These diverse heterocyclic scaffolds hold immense potential for drug discovery and materials science applications.
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